N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine
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Overview
Description
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine is a chemical compound that belongs to the class of organic compounds known as peptides. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. This particular compound is a derivative of L-phenylalanine and L-leucine, two essential amino acids that play crucial roles in protein synthesis and various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine typically involves the following steps:
Protection of Amino Groups: The amino groups of L-phenylalanine and L-leucine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine
- N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-valine
Uniqueness
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine is unique due to its specific combination of L-phenylalanine and L-leucine, which imparts distinct chemical and biological properties. Its methylsulfanyl group also provides unique reactivity compared to other similar compounds.
Properties
CAS No. |
61878-24-8 |
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Molecular Formula |
C19H28N2O5S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-(2-methylsulfanylethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-13(2)11-16(18(23)24)20-17(22)15(12-14-7-5-4-6-8-14)21-19(25)26-9-10-27-3/h4-8,13,15-16H,9-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 |
InChI Key |
OFPHYTDOKSKRJW-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCCSC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCCSC |
Origin of Product |
United States |
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